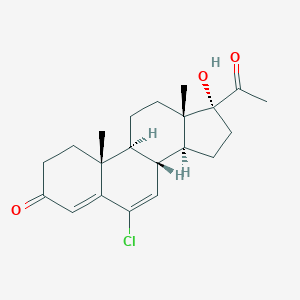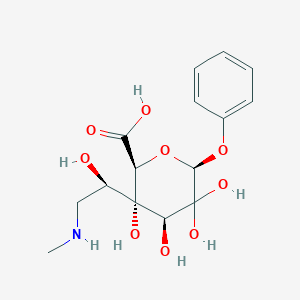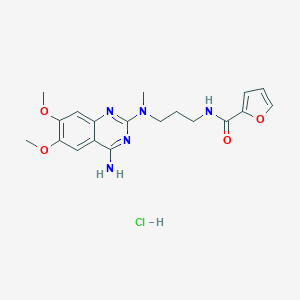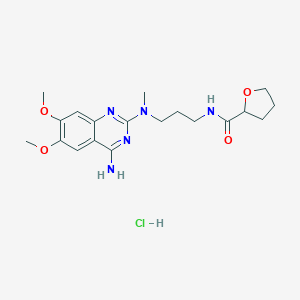
Chlormadinone
Overview
Description
Chlormadinone is a progestin that was never marketed . An acylated derivative, this compound acetate, is used clinically as a pharmaceutical drug . It was patented in 1958 and approved for medical use in 1963 . It is indicated in combination with an estrogen for oral combined hormonal contraceptive therapy .
Synthesis Analysis
This compound Acetate is a derivative of natural progesterone . It shows high affinity and activity at the progesterone receptor .
Molecular Structure Analysis
The molecular formula of this compound is C21H27ClO3 . Its average mass is 362.890 Da and its monoisotopic mass is 362.164886 Da .
Chemical Reactions Analysis
This compound is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation . Reduction occurs at the C3 ketone with preservation of the δ4(5) double bond, hydroxylation is at the C2α, C3α, C3β, and C15β positions, and conjugation includes glucuronidation and sulfation .
Scientific Research Applications
Hormone Replacement Therapy and Contraception : CMA is used in hormone replacement therapy (HRT) and in contraception, often combined with ethinyl estradiol. It exhibits strong progestogenic effects, is anti-estrogenic, and has notable anti-androgenic effects without partial androgenic, anti-mineralocorticoid, or pregnancy-maintaining effects in humans (Druckmann, 2009).
Treatment of Benign Prostatic Hyperplasia : CMA has been investigated for its effects on benign prostatic hyperplasia. In a study using a canine model, it was found to induce prostatic atrophy, influence prostatic androgen and estrogen concentrations, and increase apoptosis in prostatic tissue (Shibata et al., 2001).
Diverse Clinical Applications : Beyond contraception, CMA is utilized for treating dysmenorrhea, androgen excess-related diseases (like acne, seborrheic dermatitis, female hair loss, hirsutism, and benign prostatic hyperplasia), and premenstrual or menstrual discomfort (Lin, Huang, & Zeng, 2018).
Effect on Plasma Hormone Levels : Research on the effect of CMA on plasma levels of follicle-stimulating hormone, luteinizing hormone, and progesterone during the menstrual cycle has been conducted, revealing its impact on hormonal balances (Saunders et al., 1971).
Gas Exchange in COPD Patients : A study assessed the effects of CMA on awake and asleep blood gas values in patients with chronic obstructive pulmonary disease, comparing it with other treatments like acetazolamide and oxygen (Vos et al., 1994).
Genotoxic Potential : CMA's genotoxicity was evaluated in mouse bone marrow cells, indicating potential genotoxic and cytotoxic effects at certain dosages (Siddique & Afzal, 2004).
Use in Veterinary Medicine : Its application in veterinary medicine, such as for estrus synchronization in heifers, has been explored (Busch et al., 1974).
Mechanism of Action
Target of Action
Chlormadinone is a derivative of progesterone and primarily targets the progesterone receptor . As a progestin, it acts as an agonist of this receptor, mimicking the biological target of progestogens like progesterone . Additionally, this compound exhibits antiandrogenic properties , acting as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone .
Mode of Action
This compound interacts with its targets by binding to the progesterone and androgen receptors. As a progesterone receptor agonist , it stimulates the receptor, mimicking the action of natural progesterone . Its antiandrogenic activity is related to its ability to displace androgens from their receptors . This dual action allows this compound to exert its contraceptive and therapeutic effects.
Biochemical Pathways
hormonal pathways regulated by these receptors. By acting as a progesterone receptor agonist, it may affect reproductive and menstrual cycles. Its antiandrogenic properties suggest it may also influence pathways related to androgen-dependent conditions .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a bioavailability of 100% when administered orally . The drug is metabolized in the liver through reduction, hydroxylation, deacetylation, and conjugation . The elimination half-life ranges from 25 to 89 hours , and it is excreted via urine (33-45%) and feces (24-41%) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its hormonal activity. As a progesterone receptor agonist, it can induce changes in the endometrium that make it less suitable for implantation, contributing to its contraceptive effect . Its antiandrogenic properties can lead to a decrease in the effects of androgens, which may be beneficial in the treatment of androgen-dependent conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual factors such as the patient’s hormonal status, overall health, and genetic makeup can also influence the drug’s action.
Safety and Hazards
Chlormadinone may damage fertility or the unborn child . It is used as a therapeutic agent for prostatic hyperplasia and prostate cancer, with adverse reactions such as impotence and gynecomastia . The European Medicines Agency (EMA) has recommended new measures to minimize the risk of meningioma with medicines containing this compound .
Future Directions
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJZBBCZGVNDZ-TTYLFXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022796 | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1961-77-9 | |
| Record name | Chlormadinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormadinone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormadinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13528 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormadinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMADINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS4N642GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)







